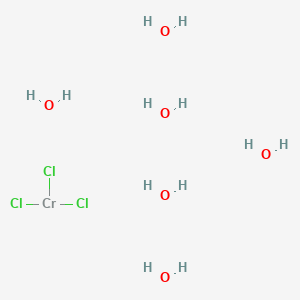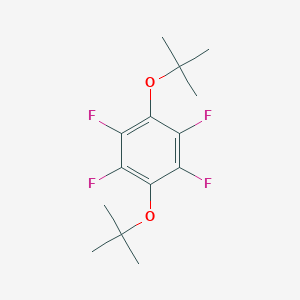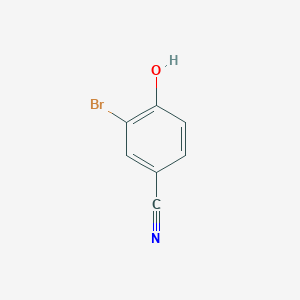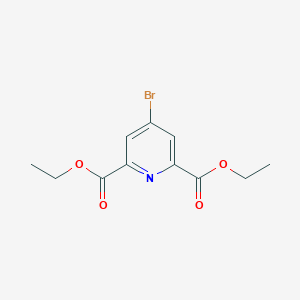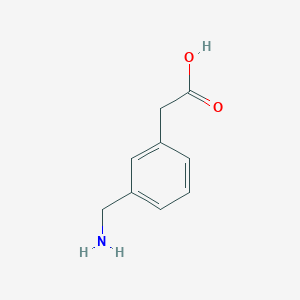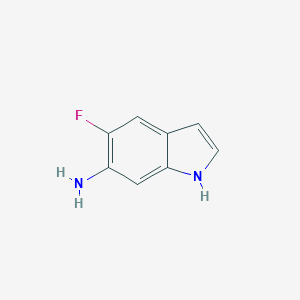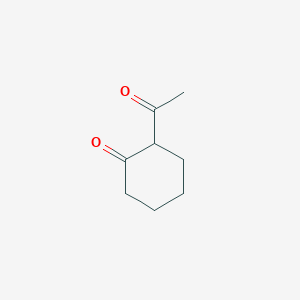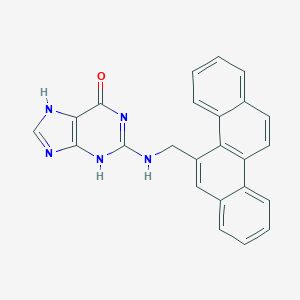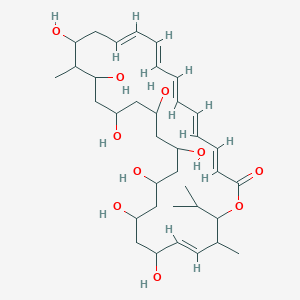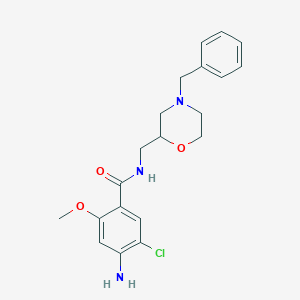
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide, also known as BMS-986001, is a novel compound with potential therapeutic applications in the field of oncology. The compound belongs to the class of small-molecule inhibitors that target the bromodomain and extra-terminal (BET) proteins. BET proteins are known to play a crucial role in regulating gene expression, and their dysregulation has been implicated in the development of various cancers.
作用機序
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide exerts its anti-tumor effects by selectively binding to the bromodomains of the BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes, such as c-Myc and Bcl-2, and the upregulation of tumor suppressor genes, such as p21 and p27. The net result is the induction of apoptosis and cell cycle arrest in cancer cells.
生化学的および生理学的効果
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition to its anti-tumor effects, 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide has been shown to have anti-inflammatory properties, which may have therapeutic implications in various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide is its specificity for the BET proteins, which minimizes off-target effects and reduces the risk of toxicity. However, the compound's potency and selectivity can also pose challenges in terms of dosing and administration in preclinical and clinical studies. Another limitation is the potential for resistance to develop, as has been observed with other BET inhibitors.
将来の方向性
Several potential future directions for 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide research include:
1. Combination therapy: 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide may be used in combination with other anti-cancer agents to enhance its efficacy and overcome resistance.
2. Biomarker identification: The identification of biomarkers that predict response to 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide may help to identify patients who are most likely to benefit from the treatment.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide in various cancer types.
4. Mechanistic studies: Further studies are needed to elucidate the precise mechanisms of action of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide and its effects on gene expression and epigenetic regulation.
5. Drug development: The development of more potent and selective BET inhibitors may lead to the development of more effective anti-cancer therapies.
合成法
The synthesis of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-benzyl-2-morpholinylmethanamine to yield the intermediate, which is subsequently reacted with 4-aminobenzamide to obtain the final product.
科学的研究の応用
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various cancers, including acute myeloid leukemia (AML), multiple myeloma, and non-small cell lung cancer (NSCLC). Preclinical studies have shown that 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide exhibits potent anti-tumor activity by inhibiting the BET proteins, which are known to regulate the expression of genes that promote cancer cell proliferation and survival.
特性
CAS番号 |
112885-23-1 |
|---|---|
製品名 |
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide |
分子式 |
C20H24ClN3O3 |
分子量 |
389.9 g/mol |
IUPAC名 |
4-amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-19-10-18(22)17(21)9-16(19)20(25)23-11-15-13-24(7-8-27-15)12-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-13,22H2,1H3,(H,23,25) |
InChIキー |
HLPODFYVEMCHBL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N |
正規SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N |
同義語 |
4-ABMMB 4-amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







